Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

Description

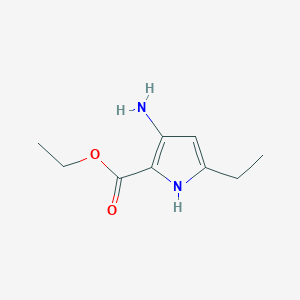

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate (CAS 1194374-72-5) is a substituted pyrrole derivative with a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . Its structure features an ethyl ester at position 2, an amino group at position 3, and an ethyl substituent at position 5 of the pyrrole ring (Figure 1).

Properties

IUPAC Name |

ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-6-5-7(10)8(11-6)9(12)13-4-2/h5,11H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRLPBNXXIMQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672230 | |

| Record name | Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-72-5 | |

| Record name | Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is used in the development of new drugs and therapeutic agents due to its potential biological activities.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is compared with other similar pyrrole derivatives, such as Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate and Ethyl 3-amino-1H-pyrrole-2-carboxylate. These compounds share structural similarities but differ in the presence and position of substituents on the pyrrole ring. The unique ethyl group at the 5-position of this compound contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Substituent Positioning and Structural Variations

Key structural analogs differ in substituent positions and functional groups, significantly altering their chemical and physical properties:

Key Observations :

Key Observations :

- Lower yields (43–48%) for 6a and 6b suggest challenges in introducing multiple substituents (e.g., hydroxyethyl and phenyl groups) .

- The absence of reported melting points for the target compound and benzyl analog () indicates gaps in publicly available data.

Nucleophilic Reactivity

- The 3-amino group in the target compound facilitates nucleophilic reactions, such as condensations or cyclizations, similar to compound 55, which reacts with ethyl isothiocyanate to form pyrimidine derivatives .

- Benzoyl or benzyl substituents (e.g., compound 55 and ) enhance π-stacking interactions in supramolecular chemistry but reduce solubility in polar solvents .

Biological Activity

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the compound's biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by:

- Pyrrole Ring : A five-membered heterocyclic structure containing nitrogen.

- Substituents : An amino group at the 3-position, an ethyl group at the 5-position, and a carboxylate ester group at the 2-position.

This specific substitution pattern contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results. For example, derivatives of pyrrole compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antiviral Properties

The compound has also been studied for its antiviral potential. Preliminary studies suggest that pyrrole derivatives can inhibit viral replication, although specific data on this compound remains limited. Further investigations are necessary to establish its efficacy against specific viral targets .

Anticancer Activity

This compound demonstrates cytotoxic effects on various cancer cell lines. In vitro studies have shown that related compounds possess potent activity against soft tissue cancers. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Pyrrole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are crucial in neurotransmitter regulation and metabolic pathways .

- Cell Signaling Modulation : The compound may modulate signaling pathways associated with cell growth and apoptosis, thereby exerting its anticancer effects.

Synthesis

This compound can be synthesized through several methods:

- Cyclization Reactions : The reaction of ethyl acetoacetate with appropriate amines under acidic conditions.

- Condensation Reactions : Condensation of ethyl 3-aminocrotonate with formamide followed by cyclization.

These methods allow for the efficient production of this compound while maintaining high purity and yield.

Case Studies

Recent studies have highlighted the potential of pyrrole-based compounds in drug development:

- Study on AChE Inhibition : A series of pyrrole derivatives were synthesized and tested for AChE inhibitory activity, showing promising results comparable to established drugs like Donepezil .

- Anticancer Screening : Ethyl 3-amino derivatives were evaluated against multiple cancer cell lines, revealing significant cytotoxicity and potential as therapeutic agents.

Research Findings Summary Table

Preparation Methods

General Synthetic Approaches

The preparation of this compound typically involves multi-step organic synthesis, primarily based on:

- Cyclization reactions of appropriate precursors containing amino and ester functionalities.

- Condensation reactions involving amino esters and aldehydes or halogenated aldehydes.

- Continuous flow synthesis for improved yields and scalability.

Continuous Preparation via Chloroacetaldehyde Condensation

A state-of-the-art continuous preparation method has been reported for closely related 2-aminopyrrole-3-carboxylic acid ethyl esters, which can be adapted for this compound synthesis. The key steps include:

Continuous Acid Catalytic Depolymerization : Cyanuric chloride aldehyde solution is continuously fed into a reactor where it undergoes acid-catalyzed depolymerization to form chloroacetaldehyde solution.

Condensation Reaction : The chloroacetaldehyde solution is continuously reacted with 3-amino-3-imino ethyl propionate and an alkali solution in a second reactor to form the 2-aminopyrrole ethyl ester.

This continuous process offers several advantages:

- Avoids handling unstable anhydrous chloroacetaldehyde.

- Enhances reaction speed and yield compared to batch processes.

- Allows precise control over reactant ratios.

- Improves industrial scalability and reproducibility.

| Step | Reactants | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Cyanuric chloride aldehyde | Acid catalysis, continuous flow | Chloroacetaldehyde solution | Not specified |

| 2 | Chloroacetaldehyde + 3-amino-3-imino ethyl propionate + alkali | Continuous condensation | 2-aminopyrrole-3-carboxylic acid ethyl ester | Up to 47% (reported in similar batch processes) |

Note: While this method is described for 2-aminopyrrole-3-carboxylates, modifications in precursors can yield this compound analogs.

Cyclization of Amino Esters with Aldehydes

Another common synthetic route involves the condensation of ethyl 3-aminocrotonate derivatives with aldehydes under acidic or basic conditions to induce cyclization forming the pyrrole ring:

- Reaction of ethyl acetoacetate or ethyl 3-aminocrotonate with suitable aldehydes (e.g., chloroacetaldehyde or substituted aldehydes).

- Acid or base catalysis to promote ring closure.

- Control of temperature and solvent polarity to optimize yield and regioselectivity.

This method is widely used in laboratory and industrial settings due to its flexibility and relatively straightforward conditions.

Halogenation and Subsequent Functionalization

Halogenated pyrrole intermediates, such as ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate, have been synthesized via chlorination of methyl-substituted pyrrole esters using reagents like N-chlorosuccinimide at low temperatures. Subsequent substitution or reduction reactions can then introduce the amino and ethyl groups at desired positions.

This route involves:

- Friedel–Crafts acylation and Wolff–Kishner reduction to prepare acylated pyrrole intermediates.

- Monochlorination under mild conditions.

- Crystallization for product isolation.

Though laborious chromatographic separation may be required, this approach allows for gram-scale preparation of functionalized pyrrole esters.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reactants | Reaction Type | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Continuous flow condensation (cyanuric chloride to chloroacetaldehyde + amino ester) | Cyanuric chloride aldehyde, 3-amino-3-imino ethyl propionate | Continuous acid catalysis + condensation | High reaction speed, scalable, improved yield, avoids unstable intermediates | Requires specialized continuous reactors | Up to 47% (batch analogues) |

| Cyclization of amino esters with aldehydes | Ethyl 3-aminocrotonate, aldehydes | Acid/base catalyzed cyclization | Simple, flexible, adaptable to various substituents | Moderate yields, regioselectivity challenges | 30-50% (typical) |

| Halogenation and functionalization of pyrrole esters | Methyl-substituted pyrrole esters, N-chlorosuccinimide | Halogenation, Friedel–Crafts acylation | Gram-scale synthesis, well-defined intermediates | Laborious purification, multiple steps | 40-60% |

Research Findings and Optimization Strategies

Yield Improvements : Continuous flow methods demonstrate higher yields and better control over reaction parameters compared to batch processes, reducing by-products and improving purity.

Regioselectivity Control : Use of directing groups or Lewis acids (e.g., ZnCl2) can improve regioselectivity in cyclization reactions, minimizing formation of isomeric pyrroles.

Reaction Conditions : Temperature control (typically 60–100 °C), solvent choice (e.g., ethyl acetate, DMF), and reaction time optimization are critical for maximizing yields and purity.

Scalability : Continuous preparation methods are preferred for industrial scale due to consistent product quality and reduced handling of unstable intermediates.

Summary Table of Key Parameters in Preparation

| Parameter | Continuous Flow Method | Cyclization Method | Halogenation Method |

|---|---|---|---|

| Reaction Type | Continuous acid catalysis + condensation | Acid/base catalyzed cyclization | Halogenation + Friedel–Crafts acylation |

| Typical Temperature | Ambient to 90 °C | 60–100 °C | 0 °C to room temperature |

| Solvents | Organic solvents compatible with chloroacetaldehyde | Ethyl acetate, DMF, others | Dichloromethane, ethyl acetate |

| Catalyst/ Reagents | Acid catalyst, alkali solution | Acid/base catalysts | N-chlorosuccinimide, Lewis acids |

| Yield Range | Up to ~47% | 30–50% | 40–60% |

| Scalability | High (continuous flow) | Moderate | Moderate to high |

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate?

The synthesis typically involves cyclization reactions using precursors like ethyl acetoacetate or trichloroacetyl chloride. For example, a method analogous to the preparation of ethyl 3-methyl-1H-pyrrole-2-carboxylate involves reacting pyrrolylmagnesium halides with trichloroacetyl chloride, followed by alcoholysis with ethanol to form the ester . Another approach uses condensation of aniline derivatives with ethyl acetoacetate under catalytic conditions, achieving yields of ~40-50% after purification via alumina chromatography . Key variables include reaction temperature (often 60-80°C), solvent choice (e.g., THF or DCM), and acid/base catalysts (e.g., potassium carbonate).

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For example, in related pyrrole esters, NMR reveals characteristic signals: δ ~4.3 ppm (ester -OCHCH), δ ~6.5 ppm (pyrrole ring protons), and δ ~9.3 ppm (NH protons) . NMR confirms carbonyl (δ ~160 ppm) and ester (δ ~60 ppm) groups. HRMS validates molecular weight (e.g., [M+H] at m/z 288.1601 for a derivative with CHNO) .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel or alumina) is standard, particularly for removing colored by-products. Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are often purified using hexane/ethyl acetate gradients (e.g., 3:1 ratio), achieving >95% purity . Recrystallization from ethanol or methanol is also employed, with melting points typically between 80-105°C .

Q. How do substituents like the ethyl and amino groups influence the compound’s stability?

The 5-ethyl group enhances hydrophobicity and steric protection of the pyrrole ring, reducing oxidation susceptibility. The 3-amino group introduces hydrogen-bonding capability, impacting solubility in polar solvents (e.g., DMSO or methanol) . Stability under acidic conditions is moderate; prolonged exposure to strong acids (e.g., HCl) may hydrolyze the ester moiety .

Q. What are common side reactions during synthesis?

Over-alkylation at the amino group and ester hydrolysis are frequent issues. For example, during the synthesis of ethyl 4-ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate, competing N-alkylation can occur, requiring careful control of stoichiometry and reaction time . Hydrolysis of the ethyl ester to the carboxylic acid derivative is mitigated by avoiding aqueous workup at high pH .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the compound’s reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (amino group) and electrophilic (ester carbonyl) sites. For example, Conceptual DFT indices (e.g., Fukui functions) reveal that the amino group is prone to electrophilic substitution, while the pyrrole ring participates in π-π stacking interactions . Solvent effects (e.g., dielectric constant of DMSO) can be modeled using polarizable continuum models (PCM) to predict solvation energies .

Q. What strategies resolve structural ambiguities in X-ray crystallography for this compound?

High-resolution data (≤ 0.8 Å) and refinement using SHELXL (via Olex2 or similar software) are critical. For disordered structures (e.g., ethyl group rotamers), PART commands in SHELXL partition occupancy. Twinning, observed in similar pyrrole derivatives, is addressed with TWIN/BASF refinement . Hydrogen-bonding networks (e.g., N-H⋯O=C interactions) are validated using Mercury software to ensure geometric accuracy .

Q. How do structural modifications impact biological activity in pyrrole derivatives?

Substitutions at the 3-amino and 5-ethyl positions influence bioactivity. For instance, replacing the ethyl group with a phenyl ring (as in ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) enhances binding to kinase targets, while ester-to-amide conversion improves metabolic stability . Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (2.5-3.5) with cytotoxicity in cancer cell lines .

Q. How to analyze contradictory data in synthesis yields or spectral results?

Discrepancies in yields (e.g., 43% vs. 60%) often stem from purification efficiency or side reactions. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives show variable NMR shifts (±0.2 ppm) due to solvent polarity or hydrogen bonding . Cross-validation with HRMS and IR (e.g., carbonyl stretch at ~1700 cm) ensures consistency .

Q. What mechanistic insights explain regioselectivity in pyrrole functionalization?

Electrophilic substitution favors the 4-position due to electron-donating amino groups directing reactivity. In the synthesis of ethyl 4-ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate, Friedel-Crafts alkylation at the 5-position is driven by steric hindrance from the ethyl group . Kinetic studies (e.g., monitoring by NMR) reveal that reaction rates decrease with bulkier substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.